molecular formula C14H14N2O2S B12901702 Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- CAS No. 89991-25-3

Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-

Cat. No.: B12901702
CAS No.: 89991-25-3
M. Wt: 274.34 g/mol
InChI Key: ZPLJVKBIESMLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone is a compound that belongs to the class of organic compounds known as thioethers. These compounds are characterized by the presence of a sulfur atom bonded to two carbon atoms. The compound features a methoxyphenyl group and a methylpyrimidinyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 6-methyl-4-pyrimidinethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often facilitated by the use of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-(pyrimidin-4-ylthio)ethanone
  • 1-(4-Methoxyphenyl)-2-((6-chloropyrimidin-4-yl)thio)ethanone
  • 1-(4-Methoxyphenyl)-2-((6-ethylpyrimidin-4-yl)thio)ethanone

Uniqueness

1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone is unique due to the presence of both a methoxyphenyl group and a methylpyrimidinyl group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

89991-25-3

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone

InChI

InChI=1S/C14H14N2O2S/c1-10-7-14(16-9-15-10)19-8-13(17)11-3-5-12(18-2)6-4-11/h3-7,9H,8H2,1-2H3

InChI Key

ZPLJVKBIESMLAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.